molecular formula C13H9BrClFO B7996211 2-Bromo-3'-chloro-4'-fluorobenzhydrol

2-Bromo-3'-chloro-4'-fluorobenzhydrol

Cat. No.: B7996211
M. Wt: 315.56 g/mol
InChI Key: FTNFVXFEZPZFHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3’-chloro-4’-fluorobenzhydrol, also known by its IUPAC name (2-bromophenyl)(3-chloro-4-fluorophenyl)methanol, is a chemical compound with the molecular formula C13H9BrClFO and a molecular weight of 315.57 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzhydrol structure, making it a valuable intermediate in organic synthesis.

Preparation Methods

The synthesis of 2-Bromo-3’-chloro-4’-fluorobenzhydrol typically involves the reaction of 2-bromobenzaldehyde with 3-chloro-4-fluorobenzylmagnesium chloride in the presence of a suitable catalyst . The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing advanced equipment and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

2-Bromo-3’-chloro-4’-fluorobenzhydrol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The halogen atoms (bromine, chlorine, and fluorine) in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

2-Bromo-3’-chloro-4’-fluorobenzhydrol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-3’-chloro-4’-fluorobenzhydrol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms can form strong interactions with target proteins, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-Bromo-3’-chloro-4’-fluorobenzhydrol can be compared with other similar compounds, such as:

These comparisons highlight the unique combination of halogen atoms in 2-Bromo-3’-chloro-4’-fluorobenzhydrol, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

(2-bromophenyl)-(3-chloro-4-fluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClFO/c14-10-4-2-1-3-9(10)13(17)8-5-6-12(16)11(15)7-8/h1-7,13,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNFVXFEZPZFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC(=C(C=C2)F)Cl)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.